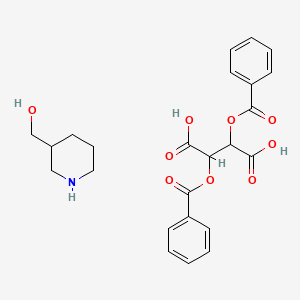![molecular formula C34H41N3O7 B14790519 tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its intricate structure, which includes a naphthyridine core, a tert-butyl ester group, and various functional groups that contribute to its unique chemical properties.
準備方法
The synthesis of tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the naphthyridine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable catalysts.
Functionalization of the naphthyridine core: Various functional groups are introduced through substitution reactions, often using reagents like phenylmethoxycarbonyl chloride and methoxyacetyl chloride.
Final assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts like palladium or copper.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be compared with other naphthyridine derivatives and similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
特性
分子式 |
C34H41N3O7 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C34H41N3O7/c1-34(2,3)44-33(40)37-20-8-12-26-16-17-27(35-30(26)37)13-9-21-42-28-18-14-24(15-19-28)22-29(31(38)41-4)36-32(39)43-23-25-10-6-5-7-11-25/h5-7,10-11,14-19,29H,8-9,12-13,20-23H2,1-4H3,(H,36,39) |
InChIキー |
MCADJMZBGJKPHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)


![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)


![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)





![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
